molecular formula C12H26N2O2 B12672655 N-(6-Aminohexyl)-6-hydroxyhexanamide CAS No. 95873-58-8

N-(6-Aminohexyl)-6-hydroxyhexanamide

Cat. No.: B12672655
CAS No.: 95873-58-8
M. Wt: 230.35 g/mol
InChI Key: PPTSELWQYYWEQG-UHFFFAOYSA-N
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Description

N-(6-Aminohexyl)-6-hydroxyhexanamide is an organic compound with a unique structure that includes both an amino group and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Aminohexyl)-6-hydroxyhexanamide typically involves the reaction of 6-aminohexanoic acid with 6-hydroxyhexanoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound with better control over reaction conditions and higher efficiency. The use of automated systems and advanced reactors can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(6-Aminohexyl)-6-hydroxyhexanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 6-oxohexanoic acid.

    Reduction: Formation of 6-aminohexylamine.

    Substitution: Formation of N-alkyl derivatives.

Scientific Research Applications

N-(6-Aminohexyl)-6-hydroxyhexanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of polymers and as a coupling agent in material science.

Mechanism of Action

The mechanism of action of N-(6-Aminohexyl)-6-hydroxyhexanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxy group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(6-Aminohexyl)-1-naphthalenesulfonamide: Known for its use as a calmodulin inhibitor.

    N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide: Another calmodulin inhibitor with similar properties.

Uniqueness

N-(6-Aminohexyl)-6-hydroxyhexanamide is unique due to the presence of both an amino group and a hydroxy group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile compound in various applications.

Properties

CAS No.

95873-58-8

Molecular Formula

C12H26N2O2

Molecular Weight

230.35 g/mol

IUPAC Name

N-(6-aminohexyl)-6-hydroxyhexanamide

InChI

InChI=1S/C12H26N2O2/c13-9-5-1-2-6-10-14-12(16)8-4-3-7-11-15/h15H,1-11,13H2,(H,14,16)

InChI Key

PPTSELWQYYWEQG-UHFFFAOYSA-N

Canonical SMILES

C(CCCNC(=O)CCCCCO)CCN

Origin of Product

United States

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